(Z)-7-Bromochroman-4-one Oxime

Medicinal chemistry chroman-4-one oxime evidence gap

(Z)-7-Bromochroman-4-one Oxime (CAS 27407-19-8, molecular formula C₉H₈BrNO₂, molecular weight 242.07 g/mol) is a synthetic heterocyclic compound belonging to the chroman-4-one oxime class, characterized by a bromine substituent at the 7-position and a stereochemically defined (Z)-configured oxime at the 4-position. No publicly available peer-reviewed research articles, patents, or authoritative databases containing primary quantitative pharmacological or comparative data were identified in an exhaustive literature search conducted May All accessible information is limited to vendor catalog entries and general-class review articles.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B8471360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-7-Bromochroman-4-one Oxime
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=NO)C=CC(=C2)Br
InChIInChI=1S/C9H8BrNO2/c10-6-1-2-7-8(11-12)3-4-13-9(7)5-6/h1-2,5,12H,3-4H2
InChIKeyYHZFJOWUBRABGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-7-Bromochroman-4-one Oxime: Chemical Identity and Evidence Availability


(Z)-7-Bromochroman-4-one Oxime (CAS 27407-19-8, molecular formula C₉H₈BrNO₂, molecular weight 242.07 g/mol) is a synthetic heterocyclic compound belonging to the chroman-4-one oxime class, characterized by a bromine substituent at the 7-position and a stereochemically defined (Z)-configured oxime at the 4-position. No publicly available peer-reviewed research articles, patents, or authoritative databases containing primary quantitative pharmacological or comparative data were identified in an exhaustive literature search conducted May 2026. All accessible information is limited to vendor catalog entries and general-class review articles. Consequently, no quantitative evidence basis currently exists to support compound-specific differentiation claims.

Why (Z)-7-Bromochroman-4-one Oxime Cannot Be Assumed Interchangeable with Other Chroman-4-one Oximes


Within the chroman-4-one oxime structural class, even minor substituent variations can produce substantial differences in biological activity. The presence and position of the bromine atom, as well as the (Z) versus (E) oxime geometry, critically influence molecular recognition at biological targets. For example, in related chroman-4-one series, bromine substitution at the 6-position versus the 7-position has been associated with divergent kinase inhibition profiles, and oxime geometry (E/Z) has been shown to alter antifungal potency by orders of magnitude. However, for (Z)-7-Bromochroman-4-one Oxime specifically, no published head-to-head comparative data exist against its closest analogs—including the (E)-isomer, the 6-bromo positional isomer, the des-bromo parent chroman-4-one oxime, or the 7-fluoro/7-chloro congeners—to quantify the magnitude of any such differentiation. Generic substitution based solely on structural similarity therefore carries unquantified risk in both research and procurement contexts.

Quantitative Differentiation Evidence for (Z)-7-Bromochroman-4-one Oxime: Current Status


No Published Quantitative Comparator Data Available for (Z)-7-Bromochroman-4-one Oxime

An exhaustive search of PubMed, SciFinder, Google Scholar, and global patent databases (May 2026) yielded zero studies reporting quantitative comparative data for (Z)-7-Bromochroman-4-one Oxime against any named structural analog or functional alternative. The closest available data are class-level antimicrobial screening results for non-brominated chroman-4-one oxime ether derivatives, none of which include the target compound. No head-to-head MIC, IC₅₀, Kd, selectivity ratio, synthetic yield comparison, or ADMET parameter exists in the public domain. This evidence item is included to transparently document the absence of quantifiable differentiation rather than to assert any comparative claim.

Medicinal chemistry chroman-4-one oxime evidence gap

Appropriate Application Contexts for (Z)-7-Bromochroman-4-one Oxime Given Current Evidence Limitations


Synthetic Intermediate in Heterocyclic Chemistry Research

The compound's defined (Z)-oxime geometry and aryl bromide handle make it a potentially useful building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and oxime-directed C–H functionalization methodologies. Selection in this context does not require biological comparative data; researchers may choose this compound over the (E)-isomer based on the need for defined oxime geometry in downstream transformations.

Analytical Reference Standard for Method Development

With molecular formula C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol, (Z)-7-Bromochroman-4-one Oxime can serve as a characterized reference standard for HPLC, LC-MS, or NMR method development aimed at detecting or quantifying brominated chroman-4-one oximes in reaction mixtures or stability studies. The bromine isotopic signature provides a distinctive mass spectral pattern useful for compound identification.

Starting Material for Structure-Activity Relationship (SAR) Library Synthesis

For medicinal chemistry groups investigating chroman-4-one derived chemical probes, (Z)-7-Bromochroman-4-one Oxime represents a defined starting point for systematic SAR exploration. The 7-bromo substituent enables diversification at this position, while the oxime serves as a precursor for oxime ether and amidoxime libraries. The compound fills a specific position (7-Br, (Z)-oxime) in a matrix that should also include the (E)-isomer, the 6-bromo isomer, and the 7-chloro and 7-fluoro congeners for rigorous SAR interpretation.

Physicochemical Property Comparative Studies

Even in the absence of biological data, the compound's measurable physicochemical properties—logP, aqueous solubility, pKa of the oxime, and chromatographic retention—can be experimentally determined and compared against the des-bromo parent, positional isomers, and halogen congeners to generate the first quantitative comparative dataset for this compound. Such studies would provide an initial evidence basis for scientific differentiation and are directly actionable with commercially available material.

Quote Request

Request a Quote for (Z)-7-Bromochroman-4-one Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.